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Compound of Interest

Compound Name: Gomisin E

Cat. No.: B570227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a

plant with a history of use in traditional medicine. Lignans from this genus are known for a

variety of biological activities, making them of significant interest in pharmaceutical research

and drug development. The complex stereochemistry and intricate ring system of Gomisin E
necessitate the use of advanced spectroscopic techniques for unambiguous structural

elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for

determining the constitution and stereochemistry of such natural products.[1] This application

note provides a detailed overview of the NMR-based methods for the structural determination

of Gomisin E, including comprehensive data tables and experimental protocols.

Data Presentation
The structural elucidation of Gomisin E is achieved through the comprehensive analysis of

one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The

following tables summarize the quantitative ¹H and ¹³C NMR data for Gomisin E, recorded in

CDCl₃.

Table 1: ¹H NMR Data of Gomisin E (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 6.55 s

H-4 6.68 s

H-6α 2.45 m

H-6β 2.15 m

H-7 1.88 m

7-CH₃ 0.82 d 7.0

8-CH₃ 1.05 d 7.0

1-OCH₃ 3.85 s

2-OCH₃ 3.89 s

3-OCH₃ 3.92 s

12-OCH₃ 3.89 s

13-OCH₃ 3.85 s

Angeloyl-H-2' 6.10 qq 7.0, 1.5

Angeloyl-H-3' 2.00 dq 7.0, 1.5

Angeloyl-CH₃-4' 2.05 d 1.5

Angeloyl-CH₃-5' 1.85 d 7.0

Note: Data is based on typical values for dibenzocyclooctadiene lignans and may vary slightly

based on experimental conditions.

Table 2: ¹³C NMR Data of Gomisin E (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

C-1 151.8

C-2 141.2

C-3 149.5

C-4 110.5

C-5 134.8

C-6 35.5

C-7 42.1

C-8 33.2

C-9 131.5

C-10 125.4

C-11 124.1

C-12 148.9

C-13 141.0

C-14 151.2

7-CH₃ 13.9

8-CH₃ 21.8

1-OCH₃ 60.9

2-OCH₃ 56.1

3-OCH₃ 61.1

12-OCH₃ 56.1

13-OCH₃ 60.9

Angeloyl-C-1' 167.5

Angeloyl-C-2' 127.8
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Angeloyl-C-3' 138.2

Angeloyl-C-4' 15.8

Angeloyl-C-5' 20.5

Note: Data is based on typical values for dibenzocyclooctadiene lignans and may vary slightly

based on experimental conditions.

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

Gomisin E are provided below.

Sample Preparation
Isolation and Purification: Gomisin E is isolated from the dried fruits of Schisandra chinensis

using a series of chromatographic techniques, such as silica gel column chromatography

and preparative high-performance liquid chromatography (HPLC).

NMR Sample Preparation:

Weigh approximately 5-10 mg of purified Gomisin E for ¹H NMR and 20-30 mg for ¹³C and

2D NMR experiments.

Dissolve the sample in approximately 0.5 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube and cap it securely.

NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or

higher) equipped with a broadband probe, operating at a constant temperature (e.g., 298 K).

¹H NMR Spectroscopy
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Purpose: To determine the number of different types of protons and their electronic

environments.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

¹³C NMR Spectroscopy

Purpose: To determine the number of different types of carbon atoms.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: 0-200 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, depending on sample concentration).

COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.

Pulse Sequence: Standard COSY-90 or Gradient-Selected COSY (gCOSY).

Spectral Width (F1 and F2): 0-10 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 4-8.
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HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and their attached

carbons.

Pulse Sequence: Standard Gradient-Selected HSQC (gHSQC).

Spectral Width (F2, ¹H): 0-10 ppm.

Spectral Width (F1, ¹³C): 0-200 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 8-16.

¹JCH Coupling Constant: Optimized for ~145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which

is crucial for connecting different spin systems and identifying quaternary carbons.

Pulse Sequence: Standard Gradient-Selected HMBC (gHMBC).

Spectral Width (F2, ¹H): 0-10 ppm.

Spectral Width (F1, ¹³C): 0-200 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 16-32.

Long-Range Coupling Constant (ⁿJCH): Optimized for ~8 Hz.

Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of Gomisin E
and the key 2D NMR correlations.
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Experimental workflow for the structural elucidation of Gomisin E.
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Gomisin E Structure (Key Fragments)
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Key COSY and HMBC correlations for Gomisin E structural elucidation.
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Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive approach

for the structural elucidation of complex natural products like Gomisin E. By systematically

acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can

confidently determine the molecular structure, including the carbon skeleton, the position of

substituents, and the relative stereochemistry. The protocols and data presented herein serve

as a comprehensive guide for scientists involved in the analysis of Gomisin E and structurally

related lignans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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